6-Nitro-1-benzofuran-2-carboxylic acid

Description

Overview of Benzofuran (B130515) Core in Natural Products and Synthetic Chemistry

The benzofuran scaffold, a heterocyclic compound featuring a furan (B31954) ring fused to a benzene (B151609) ring, is a fundamental structural unit found in a multitude of biologically active natural products and synthetic compounds. nih.govnih.gov This core structure is ubiquitous in nature, having been isolated from various plants, marine sources, bacteria, and fungi. rsc.org The prevalence of the benzofuran motif in natural products has made it a subject of significant interest for chemists, particularly in the fields of medicinal chemistry and drug discovery. nih.govtaylorandfrancis.com

Thousands of natural compounds containing the benzofuran ring have been discovered and isolated. nih.gov Well-known examples include amiodarone, an antiarrhythmic drug, and psoralen, used in treating skin conditions. rsc.org The diverse biological activities exhibited by these natural products have spurred extensive research into the synthesis of benzofuran derivatives. rsc.orgrsc.org Synthetic chemists view the benzofuran scaffold as a "privileged structure" due to its wide assortment of biological and pharmacological activities, making it a valuable building block for creating novel therapeutic agents. nih.govrsc.org The electronic nature of substituents on the benzofuran skeleton can greatly affect its properties, leading to significant efforts in studying these effects to enhance drug-like characteristics. taylorandfrancis.com

Significance of Carboxylic Acid Derivatives of Benzofuran in Research

Among the various derivatives, benzofuran-2-carboxylic acids are of particular importance in academic and industrial research. The presence of the carboxylic acid group provides a key functional handle for further chemical modifications, allowing for the synthesis of a wide array of more complex molecules, such as amides and esters. mdpi.comchemicalbook.com This versatility makes them crucial intermediates in organic synthesis. chemicalbook.com

The synthesis of benzofuran-2-carboxylic acid derivatives is a key step in the development of many biologically active molecules. nih.gov For instance, research has identified benzofuran-2-carboxylic acid derivatives as potent inhibitors of various enzymes, which is a critical strategy in drug development. nih.gov Studies have shown these compounds can act as inhibitors for enzymes like Pim-1 kinase, which is implicated in cancer, and lymphoid tyrosine phosphatase (LYP), a target for cancer immunotherapy. nih.govnih.gov The carboxylic acid group often plays a crucial role in the binding of these molecules to their biological targets, for example, by forming important salt-bridge and hydrogen bond interactions within the enzyme's active site. nih.gov Furthermore, these derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor actions. nih.govtaylorandfrancis.com

Specific Research Context of 6-Nitro-1-benzofuran-2-carboxylic acid

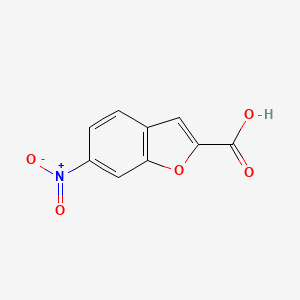

This compound is a specific derivative within this chemical class. Its chemical structure is characterized by the benzofuran-2-carboxylic acid core with a nitro group (NO₂) substituted at the 6-position of the benzene ring.

While research focusing directly on the biological activities of this compound itself is limited in publicly available literature, its primary role appears to be that of a chemical intermediate in the synthesis of other, more complex molecules. For example, it has been used as a starting material to synthesize a series of 6-nitrobenzofuran-2-carbohydrazide derivatives. researchgate.net These resulting carbohydrazide (B1668358) compounds were then evaluated for their cytotoxic and antioxidant activities, with several showing significant potential. researchgate.net This highlights the utility of this compound as a foundational scaffold for building molecules with specific biological functions.

The chemical properties of this compound are summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C9H5NO5 |

| Molecular Weight | 207.142 g/mol |

| CAS Number | 64209-68-3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 1 |

| Exact Mass | 207.01677226 |

| Complexity | 287 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO5/c11-9(12)8-3-5-1-2-6(10(13)14)4-7(5)15-8/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROYLRGNLSKXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525989 | |

| Record name | 6-Nitro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64209-68-3 | |

| Record name | 6-Nitro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Nitro 1 Benzofuran 2 Carboxylic Acid and Analogues

Established Synthetic Routes to Benzofuran-2-carboxylic Acid Derivatives

The construction of the benzofuran-2-carboxylic acid backbone is a foundational step. Several classical and modern synthetic strategies are employed to achieve this, each with distinct advantages concerning starting material availability and substrate scope.

Cyclization reactions are the most common methods for assembling the benzofuran (B130515) scaffold. These strategies typically involve the formation of a key C-O or C-C bond to close the furan (B31954) ring onto a pre-existing benzene (B151609) ring.

One of the most prominent methods is the reaction of substituted salicylaldehydes with α-haloacetates, followed by cyclization. For example, ethyl benzofuran-2-carboxylate derivatives are commonly synthesized through the condensation of salicylaldehyde (B1680747) derivatives with ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate. researchgate.netniscair.res.invjol.info.vn The resulting ester can then be hydrolyzed to the desired carboxylic acid. niscair.res.inmdpi.com

Transition-metal catalysis, particularly with palladium, has enabled a wide array of cyclization strategies. The Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular 5-endo-dig cyclization, is a powerful route to 2-substituted benzofurans. beilstein-journals.orgrsc.orgorganic-chemistry.org Similarly, palladium-catalyzed intramolecular C-H functionalization and cyclization of precursors like (Z)-2-bromovinyl phenyl ethers provides an efficient pathway to the benzofuran ring. organic-chemistry.org

Another important approach is the Perkin rearrangement, a coumarin-benzofuran ring contraction reaction. This method converts readily available 3-halocoumarins into benzofuran-2-carboxylic acids through a base-catalyzed ring fission and subsequent recyclization. nih.govbiocrick.com Microwave-assisted conditions have been shown to dramatically reduce reaction times for this transformation from hours to minutes while maintaining high yields. nih.gov

Acid-catalyzed cyclodehydration of α-phenoxy ketones is also a viable route. Reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) can effectively promote the cyclization of α-phenoxy ketones to yield 2,3-disubstituted benzofurans under mild conditions. researchgate.net

Table 1: Selected Cyclization Strategies for Benzofuran-2-Carboxylic Acid Derivatives

| Starting Material(s) | Reagents & Conditions | Product Type | Yield | Reference(s) |

|---|---|---|---|---|

| Salicylaldehyde, Ethyl Bromoacetate | K₂CO₃, Acetonitrile (B52724), Reflux | Ethyl benzofuran-2-carboxylate | 86% | niscair.res.in |

| 3-Bromocoumarin | NaOH, Ethanol, Microwave (300W, 5 min) | Benzofuran-2-carboxylic acid | >90% | nih.gov |

| o-Iodoanisole, Terminal Alkyne | Pd-catalyst, Electrophilic Cyclization | 2,3-Disubstituted benzofuran | Excellent | organic-chemistry.org |

| 2-Phenoxy Acetophenone | Eaton's Reagent | 3-Phenylbenzofuran | High | researchgate.net |

This strategy involves the initial formation of a phenoxy ether intermediate, which then undergoes an intramolecular cyclization accompanied by the elimination of water. A classic example is the reaction between a salicylaldehyde and a compound containing an active methylene (B1212753) group, such as diethyl bromomalonate, in the presence of a base like anhydrous potassium carbonate. asianpubs.org The initial step is an O-alkylation of the phenolic hydroxyl group. The resulting intermediate then undergoes an intramolecular condensation and dehydration to form the furan ring, directly yielding a benzofuran-2-carboxylate derivative. This approach is fundamental and widely used for its reliability and the accessibility of starting materials. researchgate.netasianpubs.org

The mechanism generally proceeds through the formation of a phenoxide, which acts as a nucleophile, attacking the alkyl halide. The subsequent intramolecular cyclization is often a form of aldol (B89426) or Claisen condensation, leading to the heterocyclic ring system after dehydration. rsc.org

Decarboxylation, the removal of a carboxyl group, can be a strategic step in a synthetic sequence. quirkyscience.com In the context of benzofuran synthesis, it is often employed to remove an activating group that was necessary for a previous step. For instance, syntheses analogous to the malonic ester synthesis can be utilized where a dicarboxylic acid precursor is formed. masterorganicchemistry.com Heating a beta-keto acid or a malonic acid derivative leads to the spontaneous loss of carbon dioxide. masterorganicchemistry.com

While not a direct method for creating the C2-carboxyl group, a synthetic plan could involve a benzofuran precursor with an additional carboxyl group, for example at the C3 position. If a 3,2-dicarboxylic ester were synthesized, selective hydrolysis followed by decarboxylation could potentially yield the benzofuran-2-carboxylic acid. This strategy is particularly useful when a group is installed to control regioselectivity in an earlier reaction and is no longer needed in the final product. quirkyscience.commasterorganicchemistry.com

Synthesis of Nitro-Substituted Benzofuran-2-carboxylic Acid Derivatives

Introducing a nitro group onto the benzofuran-2-carboxylic acid scaffold can be achieved either by direct nitration of the pre-formed heterocycle or by constructing the ring from a previously nitrated precursor.

The direct nitration of aromatic and heterocyclic compounds is a standard electrophilic aromatic substitution. However, for benzofurans, this reaction must be approached with caution as the furan ring is sensitive to strong oxidizing and acidic conditions, which can lead to ring-opening or degradation.

A more common and controlled strategy for synthesizing 6-nitro-1-benzofuran-2-carboxylic acid involves starting with a pre-nitrated benzene derivative. A typical route begins with 2-hydroxy-4-nitrobenzaldehyde. lookchem.com This starting material already contains the nitro group at the desired position relative to the hydroxyl group. The benzofuran ring is then constructed using one of the established cyclization methods, such as reaction with diethyl 2-bromomalonate, to form ethyl 6-nitrobenzofuran-2-carboxylate. lookchem.com The final step is the hydrolysis of the ester to the target carboxylic acid. lookchem.com This "late-stage cyclization" approach avoids exposing the sensitive benzofuran ring to harsh nitrating conditions.

6-Nitrobenzofuran-2-carbohydrazide is a key intermediate for the synthesis of various derivatives, particularly Schiff bases. The synthesis begins with the corresponding ester, ethyl 6-nitrobenzofuran-2-carboxylate. This ester is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a solvent like ethanol, under reflux conditions. vjol.info.vnresearchgate.net This nucleophilic acyl substitution reaction replaces the ethoxy group of the ester with a hydrazinyl group (-NHNH₂) to form the desired carbohydrazide (B1668358). researchgate.net

Once the 6-nitrobenzofuran-2-carbohydrazide is obtained, it can be readily converted into a series of Schiff bases (hydrazones). This is achieved by condensing the carbohydrazide with various substituted aromatic or heteroaromatic aldehydes. researchgate.net The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N double bond of the Schiff base. researchgate.net These reactions have been shown to produce a wide range of derivatives with confirmed structures. researchgate.net

Table 2: Synthesis of 6-Nitrobenzofuran-2-carbohydrazide Schiff Base Derivatives

| Carbohydrazide Precursor | Aldehyde Reactant | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 6-Nitrobenzofuran-2-carbohydrazide | 2,4-Dinitrobenzaldehyde | N'-(2,4-Dinitrobenzylidene)-6-nitrobenzofuran-2-carbohydrazide | 78% | researchgate.net |

| 6-Nitrobenzofuran-2-carbohydrazide | 4-Hydroxy-3-methoxybenzaldehyde | N'-(4-Hydroxy-3-methoxybenzylidene)-6-nitrobenzofuran-2-carbohydrazide | - | researchgate.net |

| 6-Nitrobenzofuran-2-carbohydrazide | 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-6-nitrobenzofuran-2-carbohydrazide | - | researchgate.net |

| 6-Nitrobenzofuran-2-carbohydrazide | 2-Hydroxybenzaldehyde | N'-(2-Hydroxybenzylidene)-6-nitrobenzofuran-2-carbohydrazide | - | researchgate.net |

Enhanced Routes to Benzofuran-6-carboxylic Acid

Traditional synthetic routes to benzofuran-6-carboxylic acid have often been hampered by issues such as the use of hazardous reagents or harsh reaction conditions. For instance, one patented method involves the use of diethyl bromomalonate, which is an irritant and not ideal for large-scale industrial production. google.com Another approach utilizes a Sonogashira coupling reaction, which can require stringent conditions. google.com

To circumvent these challenges, improved synthetic processes have been developed. One such process starts from m-hydroxybenzoic acid, which undergoes iodination, followed by a Sonogashira coupling, cyclization, and hydrolysis to yield the desired benzofuran-6-carboxylic acid. google.com A more recent innovation involves a Wittig reaction to form the benzofuran ring, a method characterized by simple operation and mild reaction conditions, notably avoiding low-temperature steps. google.com This process allows for a one-step hydrolysis to obtain the crucial intermediate, 6-carboxylic acid benzofuran. google.com

Another refined process for obtaining benzofuran-6-carboxylic acid involves the suspension of a precursor in anhydrous tetrahydrofuran, followed by treatment with n-butyl lithium at low temperatures and subsequent reaction with benzyl (B1604629) chloroformate. thieme-connect.com The reaction is then subjected to hydrolysis with sodium hydroxide (B78521) to yield the final acid. thieme-connect.com These improved methods offer higher yields and utilize more readily available starting materials, making the synthesis of this key intermediate more practical and efficient. google.com

Advanced Approaches for Benzofuran-2-carboxamide (B1298429) Synthesis

The synthesis of benzofuran-2-carboxamides, which are closely related to the target carboxylic acid, has seen significant advancements through the use of modern synthetic techniques. These methods offer high efficiency and modularity, allowing for the creation of a diverse range of derivatives. mdpi.comnih.gov

8-Aminoquinoline (B160924) Directed C-H Arylation

A powerful strategy for the functionalization of the benzofuran scaffold is the use of 8-aminoquinoline (8-AQ) as a directing group for C-H activation. mdpi.comnih.gov This methodology allows for the selective introduction of aryl and heteroaryl substituents at the C3 position of the benzofuran ring system. chemrxiv.orgmdpi.com The process typically begins with the coupling of benzofuran-2-carboxylic acid with 8-aminoquinoline to form an amide substrate. chemrxiv.org This substrate then undergoes a palladium-catalyzed C-H arylation reaction with a variety of aryl iodides. mdpi.com

The general procedure for this C-H arylation involves charging a reaction vial with the N-(quinolin-8-yl)benzofuran-2-carboxamide, an aryl iodide, a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a base like sodium acetate (NaOAc), and a silver salt like silver acetate (AgOAc) in a suitable solvent like cyclopentyl methyl ether (CPME). mdpi.com The reaction is then heated under an inert atmosphere. mdpi.com This approach has proven to be highly efficient for a wide range of substrates. mdpi.comnih.gov

Table 1: Palladium-Catalyzed C3-H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 3-(4-methoxyphenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 85 |

| 2 | 1-Iodo-4-(trifluoromethyl)benzene | N-(quinolin-8-yl)-3-(4-(trifluoromethyl)phenyl)benzofuran-2-carboxamide | 78 |

| 3 | 3-Iodopyridine | 3-(Pyridin-3-yl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 65 |

This table is a representative example based on findings for analogous compounds and does not represent the synthesis of 6-nitro derivatives.

Transamidation Chemistry for C3-Substituted Derivatives

Following the successful C3-arylation, the 8-aminoquinoline directing group can be cleaved and replaced with a variety of other amine nucleophiles through a transamidation process. mdpi.comnih.gov This two-step sequence first involves the activation of the 8-AQ amide with an agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). chemrxiv.org This forms an intermediate N-acyl-Boc-carbamate. mdpi.comnih.gov

This activated intermediate is then subjected to aminolysis with a desired amine, which proceeds efficiently without the need for an additional catalyst. chemrxiv.org This transamidation step allows for the facile diversification of the C3-substituted benzofuran-2-carboxamide products, providing access to a wide library of compounds from a common intermediate. chemrxiv.orgmdpi.com

One-Pot Synthetic Protocols

To further streamline the synthesis of C3-substituted benzofuran-2-carboxamides, one-pot procedures have been developed that combine the directing group cleavage and transamidation into a single operation. mdpi.comnih.gov In this approach, the C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide is first treated with Boc₂O and DMAP in a solvent like acetonitrile (MeCN) and heated. mdpi.com After the activation step is complete, the solvent is removed, and the crude intermediate is re-dissolved in a different solvent, such as toluene. mdpi.com The desired amine is then added, and the mixture is heated to complete the transamidation. mdpi.com This one-pot, two-step protocol has been shown to be highly efficient for a range of benzofuran substrates and amine nucleophiles, offering good to excellent yields. mdpi.com

Table 2: One-Pot, Two-Step Transamidation of C3-Arylated Benzofuran-2-carboxamides

| Entry | Benzofuran Substrate | Amine Nucleophile | Product | Yield (%) |

| 1 | 3-Phenyl-N-(quinolin-8-yl)benzofuran-2-carboxamide | Morpholine | (3-Phenylbenzofuran-2-yl)(morpholino)methanone | 88 |

| 2 | 3-(4-Methoxyphenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | Piperidine | (3-(4-Methoxyphenyl)benzofuran-2-yl)(piperidin-1-yl)methanone | 92 |

| 3 | 3-Phenyl-N-(quinolin-8-yl)benzofuran-2-carboxamide | Benzylamine | N-Benzyl-3-phenylbenzofuran-2-carboxamide | 85 |

This table is a representative example based on findings for analogous compounds and does not represent the synthesis of 6-nitro derivatives.

Catalytic Strategies in Benzofuran Synthesis

Catalysis, particularly using transition metals, has been instrumental in the development of efficient and selective methods for synthesizing the benzofuran ring system.

Transition-Metal Catalysis (e.g., Palladium-catalyzed Reactions)

Palladium catalysts are widely employed in the synthesis of benzofurans due to their versatility and functional group tolerance. rsc.orgorganic-chemistry.org Palladium-catalyzed reactions can be used to construct the benzofuran core itself or to functionalize a pre-existing benzofuran ring. chemrxiv.orgrsc.orgacs.org

One notable palladium-catalyzed method involves the reaction of 2-hydroxystyrenes with iodobenzenes via a C-H activation/oxidation tandem reaction to form benzofurans. rsc.org Another approach describes a one-pot synthesis of benzofurans through a palladium-catalyzed enolate arylation. acs.org This process demonstrates broad substrate scope and provides differentially substituted benzofurans in moderate to excellent yields. acs.org

In the context of functionalizing existing benzofuran systems, palladium catalysis is central to the C-H arylation reactions discussed previously. chemrxiv.orgmdpi.com The combination of a palladium catalyst with a directing group allows for the precise and efficient introduction of substituents at specific positions on the benzofuran ring, which is a key strategy for building molecular complexity. mdpi.comnih.gov Furthermore, palladium nanoparticles have been shown to catalyze the one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions. organic-chemistry.org

Copper-Based Catalysis

Copper-catalyzed reactions represent a cornerstone in the synthesis of the benzofuran scaffold due to the metal's low cost, low toxicity, and versatile reactivity. These methods often proceed via coupling and subsequent cyclization reactions, providing efficient pathways to various benzofuran derivatives, including those with carboxylic acid functionalities.

A prevalent strategy involves the coupling of o-halophenols with terminal alkynes, a reaction often catalyzed by a combination of palladium and copper catalysts (Sonogashira coupling), followed by intramolecular cyclization. nih.govacs.org In many instances, copper iodide (CuI) is employed as a co-catalyst alongside a palladium complex. acs.orgjocpr.com The reaction typically proceeds through the formation of a cuprous aryl acetylide intermediate. jocpr.com For example, the Reddy group developed a method using (PPh₃)PdCl₂ as the catalyst and copper iodide as a co-catalyst in triethylamine, which served as both the base and solvent, to synthesize benzofuran derivatives from iodophenols and terminal alkynes. nih.govacs.org

Beyond co-catalysis, copper can independently catalyze the formation of the benzofuran ring. Weng et al. reported a novel copper-catalyzed methodology for synthesizing benzofuran derivatives from substituted salicylaldehyde-derived Schiff bases and substituted alkenes. nih.gov In this approach, copper chloride (CuCl₂) was used as the catalyst. The proposed mechanism involves the formation of a copper acetylide, which then attacks an iminium ion generated in situ, followed by intramolecular cyclization and isomerization to yield the benzofuran product. nih.govacs.org High yields were particularly noted when using salicylaldehydes substituted with electron-donating groups. nih.govacs.org

Another copper-catalyzed, one-pot strategy involves the reaction of salicylaldehydes, amines, and calcium carbide (as an alkyne source). nih.gov This method, reported by Ma et al., utilizes copper bromide (CuBr) in dimethyl sulfoxide (B87167) (DMSO) to afford amino-substituted benzofurans in high yields. nih.gov While this specific example leads to an amino-substituted product, the underlying copper-catalyzed cyclization is a versatile pathway for constructing the core benzofuran skeleton necessary for this compound.

The table below summarizes various copper-based catalytic systems used for the synthesis of benzofuran analogues.

Interactive Data Table: Copper-Based Catalysis for Benzofuran Synthesis

| Catalyst System | Reactants | Solvent/Base | Key Features | Yields | Ref. |

|---|---|---|---|---|---|

| (PPh₃)PdCl₂ / CuI | Iodophenols, Terminal alkynes | Triethylamine | Sonogashira coupling followed by cyclization. | Good | nih.govacs.org |

| CuCl₂ / DBU | Salicylaldehyde-derived Schiff bases, Alkenes | Dioxane | Gram-scale synthesis demonstrated. | Good | nih.gov |

| CuI | o-Hydroxy aldehydes, Amines, Substituted alkynes | Choline (B1196258) Chloride:Ethylene (B1197577) Glycol (DES) | One-pot, green synthesis of 3-aminobenzofurans. | 70-91% | nih.govacs.org |

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Utilization of Deep Eutectic Solvents (DES)

The integration of green chemistry principles into synthetic methodologies has led to the exploration of Deep Eutectic Solvents (DESs) as alternative reaction media. DESs are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline chloride (ChCl), and a hydrogen bond donor (HBD), such as urea, organic acids, or alcohols. nih.govmdpi.com These mixtures have a melting point significantly lower than that of their individual components, forming a liquid at or near room temperature. nih.govmdpi.com

The use of DESs offers substantial environmental benefits, as they are often biodegradable, have low volatility, and can be prepared from inexpensive, readily available components. rsc.org In the context of benzofuran synthesis, DESs can function as both the solvent and a catalyst or promoter, enhancing reaction rates and simplifying work-up procedures. nih.govresearchgate.net

A notable example combining copper catalysis with DES was reported by Abtahi and Tavakol, who developed a one-pot synthesis of 3-aminobenzofuran derivatives. nih.govacs.orgnih.gov The reaction brings together o-hydroxy aldehydes, amines, and various alkynes in the presence of copper iodide (CuI) as the catalyst, using a deep eutectic solvent composed of choline chloride and ethylene glycol (ChCl:EG). nih.govacs.org This approach is lauded for its environmental friendliness and efficiency, achieving good to excellent yields (70–91%). nih.govacs.org The DES is believed to stabilize polar intermediates formed during the reaction, thereby facilitating a speedier transformation. acs.org

The mechanism in this DES-based system involves the formation of an iminium ion from the aldehyde and amine, followed by the attack of a copper acetylide intermediate. The subsequent intramolecular cyclization and isomerization lead to the final benzofuran product. nih.govacs.org

While this specific example yields 3-aminobenzofurans, the principle is applicable to the synthesis of other benzofuran derivatives. The choice of HBA and HBD can be tailored to the specific reaction. For instance, DESs have been prepared from choline chloride mixed with urea, malonic acid, and various other organic acids and alcohols for different synthetic applications. researchgate.netresearchgate.netmdpi.com The ability to recycle the DES after the reaction further enhances the green credentials of this methodology. nih.gov

Interactive Data Table: Examples of Deep Eutectic Solvents in Synthesis

| HBA Component | HBD Component | Molar Ratio (HBA:HBD) | Application | Ref. |

|---|---|---|---|---|

| Choline Chloride | Ethylene Glycol | 1:2 | CuI-catalyzed synthesis of 3-aminobenzofurans. | nih.govacs.org |

| Choline Chloride | Urea | 1:2 | Synthesis of 2-mercaptoquinazolin-4(3H)-ones. | researchgate.netmdpi.com |

| Choline Chloride | Malonic Acid | 1:1 | Synthesis of coumarinyl Schiff bases. | researchgate.net |

Chemical Reactivity and Derivatization Strategies of Benzofuran 2 Carboxylic Acids

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic synthesis, and the one present at the 2-position of the 6-nitro-1-benzofuran core is no exception. It can be readily converted into a range of derivatives, including esters and amides, which are often key intermediates in the synthesis of biologically active molecules. rsc.orgnih.gov

Esterification: The conversion of the carboxylic acid to an ester is a common transformation, typically achieved through Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For instance, ethyl 5-nitrobenzofuran-2-carboxylate has been synthesized from its corresponding carboxylic acid, demonstrating the viability of this reaction on the nitrobenzofuran scaffold. researchgate.net

Amidation: The formation of amides from the carboxylic acid is another crucial transformation, often employed to link the benzofuran (B130515) core to other molecules or to modulate its biological activity. nih.gov This is typically a two-step process. First, the carboxylic acid is converted to a more reactive species, such as an acid chloride, by reacting it with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with a primary or secondary amine in the presence of a base to yield the corresponding amide. This method has been successfully used to synthesize a variety of amide derivatives of benzofuran-2-carboxylic acids. nih.gov

The following table summarizes common transformations of the carboxylic acid group applicable to 6-nitro-1-benzofuran-2-carboxylic acid.

| Transformation | Product | Reagents and Conditions |

| Esterification | Ester | Alcohol (e.g., Ethanol, Methanol), Acid Catalyst (e.g., H₂SO₄), Heat |

| Amidation | Amide | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Amine (R-NH₂), Base (e.g., Triethylamine) |

| Acid Chloride Formation | Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride |

Nitration and Coupling Reactions on the Benzofuran Core

The benzofuran core, particularly the benzene (B151609) ring, can undergo further functionalization. The existing nitro group at the 6-position acts as a deactivating, meta-directing group for further electrophilic aromatic substitution. However, a more common strategy involves the synthesis of the target molecule from precursors that already contain the desired substitution pattern or can be readily modified through coupling reactions.

Synthesis via Nitration: The synthesis of nitrobenzofuran-2-carboxylic acids often begins with a substituted salicylaldehyde (B1680747). For example, ethyl 5-nitrobenzofuran-2-carboxylate is prepared via the cyclocondensation of 2-hydroxy-5-nitrobenzaldehyde with bromomalonic acid. researchgate.net A similar strategy starting from 2-hydroxy-5-nitrobenzaldehyde or a related precursor would be a primary route to obtain the 6-nitro isomer. Direct nitration of benzofuran-2-carboxylic acid itself is also possible, though it may lead to a mixture of isomers.

Coupling Reactions: Modern cross-coupling reactions provide powerful tools for C-C bond formation, enabling the attachment of various substituents to the benzofuran core. Reactions like the Suzuki-Miyaura coupling are particularly useful. scispace.comresearchgate.net To utilize these reactions, a halogenated derivative of this compound (e.g., containing a bromine or iodine atom at a specific position) would serve as a key intermediate. This halo-benzofuran could then be coupled with a wide range of boronic acids in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or alkenyl groups. scispace.comresearchgate.net While the direct C-H arylation of benzofuran-2-carboxamides has been demonstrated, the presence of the deactivating nitro group might necessitate the use of a halogenated precursor for efficient coupling. nih.gov

The table below outlines a representative coupling reaction.

| Reaction | Substrate | Reagents and Conditions | Product |

| Suzuki-Miyaura Coupling | Halo-6-nitro-1-benzofuran-2-carboxylic acid derivative | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) | Aryl-substituted this compound derivative |

Reactivity as a Synthetic Building Block for Complex Molecules

This compound is a valuable starting material for the synthesis of more complex, polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov The reactivity of both the nitro group and the furan (B31954) ring can be harnessed to construct intricate molecular architectures.

Cycloaddition Reactions: The nitro group activates the C2-C3 double bond of the furan ring, making 2-nitrobenzofurans suitable substrates for cycloaddition reactions. An efficient dearomative (3 + 2) cycloaddition reaction between 2-nitrobenzofurans and para-quinamines has been developed. nih.gov This reaction proceeds under mild conditions to afford complex benzofuro[3,2-b]indol-3-one derivatives in high yields and with excellent diastereoselectivity. nih.gov This strategy demonstrates the utility of the 2-nitrobenzofuran scaffold in rapidly building molecular complexity.

Reduction of the Nitro Group: The nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, which dramatically alters the electronic properties of the benzofuran ring and provides a new site for derivatization. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source. The resulting 6-amino-1-benzofuran-2-carboxylic acid is a valuable intermediate. The amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN).

The following table summarizes key transformations that highlight the utility of this compound as a synthetic building block.

| Transformation | Reagents and Conditions | Resulting Intermediate/Product | Further Applications |

| Dearomative (3 + 2) Cycloaddition | para-Quinamines | Benzofuro[3,2-b]indol-3-one derivatives | Synthesis of complex polycyclic scaffolds |

| Nitro Group Reduction | SnCl₂/HCl or H₂, Pd/C | 6-Amino-1-benzofuran-2-carboxylic acid | Acylation, alkylation, diazotization for further functionalization |

Structure Activity Relationship Sar Studies of Benzofuran 2 Carboxylic Acid Derivatives

Influence of Substitution Patterns on Biological Activity

The type and position of substituents on the benzofuran (B130515) ring system dramatically alter the molecule's physicochemical properties and, consequently, its interaction with biological targets.

Preliminary SAR studies have identified the C-2 position of the benzofuran ring as a crucial site for influencing cytotoxic activity. Modifications at this position, particularly the introduction of an ester group, have been shown to be a key determinant of the compound's ability to inhibit cancer cell growth. rsc.orgnih.gov For instance, some derivatives with an ester group at the C-2 position have demonstrated significant cytotoxic effects against human cancer cell lines. nih.govresearchgate.net Conversely, the presence of a free acidic group or simple amide derivatives lacking specific activating substituents often results in a lack of cytotoxic properties. nih.gov This suggests that the ester moiety may play a role in cell permeability, target binding, or metabolic activation, rendering it a critical component for the anticancer potential of this class of compounds.

The introduction of various heterocyclic rings at the C-2 position of the benzofuran scaffold also significantly impacts cytotoxicity. rsc.orgnih.gov Hybrid molecules that couple the benzofuran core with other heterocyclic systems like triazoles, imidazoles, oxadiazoles, and piperazines have emerged as potent cytotoxic agents. nih.gov These hybrid compounds leverage the synergistic effects of both moieties, potentially interacting with multiple biological targets or enhancing the binding affinity to a single target. For example, certain benzofuran-triazole hybrids have shown moderate to excellent cytotoxicity against various cancer cell lines. nih.govnih.gov This strategy of molecular hybridization represents a promising avenue for developing novel and potent anticancer drugs based on the benzofuran framework. nih.gov

The antibacterial activity of benzofuran derivatives is closely associated with substitutions on a phenyl group at the C-2 position and on the C-5 position of the benzofuran ring itself. rsc.org SAR studies have revealed that the presence of hydroxyl, halogen, or amino groups at the 5-position can modulate the antibacterial spectrum and potency. rsc.org Furthermore, substitutions on the C-2 phenyl ring are also critical. Studies have shown that compounds with two bromo substituents, one on the benzofuran ring (e.g., at C-5) and another on the C-2 aryl ring, exhibit increased antimicrobial activity compared to those with only a single halogen or other groups. nih.govrsc.org This indicates that a specific pattern of substitution is essential for optimizing antibacterial effects.

Table 1: Influence of C-5 and C-2 Phenyl Substituents on Antibacterial Activity

| C-5 Substituent | C-2 Phenyl Substituent | Observed Antibacterial Activity |

|---|---|---|

| Bromo | 4-Bromo | Excellent activity against tested bacterial strains. nih.gov |

| Hydroxyl | Bromo | Moderate to good activity against S. typhi. nih.gov |

Substitutions at the C-6 position of the benzofuran ring have a profound impact on biological potency. For example, compounds bearing a hydroxyl group at the C-6 position have demonstrated excellent antibacterial activities against a range of bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.78-3.12 µg/mL. nih.gov The presence of a nitro group, as in 6-Nitro-1-benzofuran-2-carboxylic acid, introduces a strong electron-withdrawing feature to the molecule. While specific SAR studies on the 6-nitro substitution in the context of a C-2 carboxylic acid are limited in the provided search results, the introduction of a nitro group is a common strategy in medicinal chemistry to enhance biological activity. For instance, a 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester was identified as a potent inhibitor of ischemic cell death, highlighting the positive contribution of a nitro-substituted phenyl group in a different position. nih.gov The antioxidant properties noted for benzofuran-6-carboxylic acid may also be modulated by such substitutions. chemicalbook.com

The electronic properties of substituents on the benzofuran scaffold are a critical factor in determining antimicrobial activity. SAR studies have shown a clear correlation between the presence of electron-withdrawing groups (EWGs) and enhanced biological action. rsc.org For example, a benzofuran derivative substituted with two EWGs showed a fourfold increase in activity. rsc.org The combination of an EWG on the benzofuran ring and an electron-donating group (EDG) on an aromatic side chain has also been shown to produce good activity. rsc.org This suggests that a specific electronic distribution across the molecule is necessary for optimal interaction with microbial targets. Substituents like nitro groups are strong EWGs, while groups like methoxy (B1213986) and methyl are considered EDGs, and their placement can be fine-tuned to maximize antimicrobial potency. niscair.res.in

Table 2: Effect of Electronic Properties of Substituents on Antimicrobial Activity

| Substituent Type on Benzofuran Ring | Substituent Type on Aromatic Side Chain | Resulting Antimicrobial Activity |

|---|---|---|

| Electron-Withdrawing Group (EWG) | Not Applicable | Increased activity. rsc.org |

| Two Electron-Withdrawing Groups (EWGs) | Not Applicable | Activity increased approximately fourfold. rsc.org |

SAR in Specific Biological Contexts

The structure-activity relationships of benzofuran-2-carboxylic acid derivatives can be further understood by examining them within specific biological contexts.

Anticancer Activity : For cytotoxic and potential anticancer activity, the C-2 and C-3 positions are critical. An ester group at C-2 is often beneficial. rsc.org Halogenation, particularly with bromine, on either the benzofuran nucleus or on alkyl substituents, has been shown to significantly increase cytotoxicity. nih.govnih.gov The arrangement of substituents is key; for example, an acetyl group at C-2 combined with a bromomethyl group at C-3 was found to determine both activity and selectivity in one series of compounds. nih.gov

Antifungal Activity : For antifungal properties, certain structural motifs are favored. For instance, some benzofuran derivatives containing a benzyl (B1604629) group at the second position of a linked benzoxazole (B165842) ring showed remarkable antifungal activity. rsc.org In other series, compounds with a hydroxyl group at C-6 also displayed excellent activity against fungal strains. nih.gov

Anticancer and Cytotoxic Activity SAR

The benzofuran nucleus is a key component of many compounds with significant anticancer properties. scilit.commdpi.com SAR studies have elucidated that specific substitutions on the benzofuran ring are pivotal for enhancing cytotoxic activity against various cancer cell lines.

Early research identified that substitutions at the C-2 position, such as esters or heterocyclic rings, were crucial for the cytotoxic activity of benzofuran derivatives. nih.gov The introduction of halogen atoms like bromine, chlorine, or fluorine into the benzofuran ring consistently leads to a significant increase in anticancer activity. nih.gov This enhancement is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that improve the binding affinity of the compound to its molecular target. nih.gov For instance, a bromine atom attached to the methyl group at the C-3 position resulted in a compound with remarkable cytotoxic activity against K562 and HL60 leukemia cells, highlighting that the halogen's position is a critical determinant of its biological effect. nih.gov

Furthermore, the presence of bromoalkyl and bromoacetyl groups has been shown to confer the highest cytotoxicity. researchgate.net The introduction of fluorine, bromine, hydroxyl, and/or carboxyl groups can enhance the biological effects of these derivatives. researchgate.net Studies on 2- and 3-benzofurancarboxylic acid derivatives have demonstrated significant cytotoxic activity against human cancer cell lines. mdpi.comresearchgate.net The combination of a methoxy group at the ortho position of a phenyl ketone substituent can render the compound moderately active as an anti-tumor agent, while two methoxy groups at the ortho and para positions can result in the most potent anti-tumor activity. pharmatutor.org

| Substitution/Modification | Position | Effect on Anticancer/Cytotoxic Activity | Cell Lines/Model |

| Ester or Heterocyclic Rings | C-2 | Crucial for cytotoxic activity and selectivity. nih.gov | General cancer cells |

| Halogens (Br, Cl, F) | Benzofuran Ring | Significantly increases anticancer activity. nih.gov | Various cancer cell lines |

| Bromine on Methyl Group | C-3 | Remarkable cytotoxic activity. nih.gov | K562, HL60 leukemia cells |

| Bromoalkyl/Bromoacetyl Groups | - | Highest cytotoxicity. researchgate.net | K562, MOLT-4 leukemia cells |

| Methoxy Group | Ortho-position (on phenyl ketone) | Moderate anti-tumor activity. pharmatutor.org | - |

| Two Methoxy Groups | Ortho & Para positions (on phenyl ketone) | Most potent anti-tumor activity. pharmatutor.org | - |

| N-methylpiperidine | Benzofuran Ring | Improved physicochemical properties and antiproliferative activity. nih.gov | - |

Antimicrobial and Antitubercular Activity SAR

Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activities, and their SAR has been a subject of extensive research to develop new anti-infective agents. rsc.orgresearchgate.net The antimicrobial effect often depends more on the substitution pattern on the heterocyclic furan (B31954) ring than on the aromatic part. rsc.org

For antitubercular activity, in-silico studies have shown that derivatives of the benzofuran moiety have the potential to be developed into novel drugs against Mycobacterium tuberculosis (MTB). nih.gov Docking analyses suggest that a nitro group, a bromine atom, and a carboxylate group can stabilize interactions within the active site of the NarL protein, a key regulator in MTB, thereby blocking its function. nih.gov Specifically, compound Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate was identified as a promising candidate. nih.gov Benzofuran-based sulfamides have also shown potency against MTB H37Rv strains. scilit.com

In terms of general antibacterial activity, the presence of a hydroxyl group at the C-6 position of the benzofuran ring is considered essential. rsc.org Functional groups at the C-3 position, in turn, play a significant role in determining the antibacterial selectivity of these compounds. rsc.org For instance, 1-(thiazol-2-yl) pyrazoline derivatives of benzofuran showed excellent activity against Gram-negative bacteria. pharmatutor.org The presence of a chloro substituent on attached pyrazoline and pyrazole (B372694) moieties has also been found to increase antimicrobial activities. rsc.org

| Substitution/Modification | Position | Effect on Antimicrobial/Antitubercular Activity | Target/Organism |

| Nitro, Bromo, Carboxylate Groups | - | Stabilizes interaction with NarL protein, potential anti-TB activity. nih.gov | Mycobacterium tuberculosis (MTB) |

| Hydroxyl Group | C-6 | Essential for antibacterial activity. rsc.org | Bacteria |

| Functional Groups | C-3 | Important for antibacterial selectivity. rsc.org | Bacteria |

| 1-(Thiazol-2-yl) Pyrazoline | - | Excellent activity against Gram-negative bacteria. pharmatutor.org | Gram-negative bacteria |

| Chloro Substituent | Pyrazoline/Pyrazole Moieties | Increases antimicrobial activity. rsc.org | Bacteria and Fungi |

| Cyano Group | Phenyl Ring (Position 3) | Better enzyme inhibition for potential antitubercular activity. mdpi.com | MbtI enzyme (MTB) |

Antioxidant Activity SAR

Benzofuran derivatives are recognized for their antioxidant properties, which are valuable in combating oxidative stress-related conditions. rsc.orgresearchgate.net The antioxidant capacity is closely linked to the substituents on the benzofuran core.

Studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed that certain substitutions lead to appreciable antioxidant activity. rsc.org For example, a derivative with a hydroxyl group at the R3 position of the phenylamide moiety exhibited moderate to appreciable activity, inhibiting lipid peroxidation (LPO) by 62% and scavenging DPPH radicals by 23.5% at a concentration of 100 μM. rsc.orgnih.gov This suggests that hydroxyl and methoxy groups can be important for antioxidant effects. researchgate.net

Phenolic esters of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have also been evaluated for their antioxidant potential. researchgate.net Certain derivatives showed good chelating ability with Fe+2 ions, while others exhibited effective scavenging of DPPH free radicals. researchgate.net This indicates that incorporating phenolic moieties can be a successful strategy for enhancing the antioxidant properties of benzofuran-2-carboxylic acids.

| Substitution/Modification | Position | Effect on Antioxidant Activity | Assay/Model |

| Hydroxyl Group | R3 (on phenylamide) | Moderate to appreciable antioxidant activity. nih.govresearchgate.net | LPO inhibition, DPPH radical scavenging |

| Methoxy Group | C-7 | Contributes to antioxidant potential. nih.gov | - |

| Phenolic Esters | C-2 (via quinoline) | Good Fe+2 chelating ability or DPPH radical scavenging. researchgate.net | Fe+2 chelation, DPPH assay |

| Carboxyethyl-hydroxy-benzofuran glucoside | - | Good antioxidant potential. researchgate.net | DPPH assay |

Neuroprotective Activity SAR

The benzofuran scaffold is a promising framework for developing agents to treat neurodegenerative disorders like Alzheimer's disease. pharmatutor.orgnih.gov SAR studies have identified key structural features that confer neuroprotective effects, such as inhibiting excitotoxicity and oxidative stress. nih.gov

In a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, a methyl (-CH3) substitution at the R2 position of the phenylamide moiety resulted in the most potent neuroprotective action against NMDA-induced excitotoxicity. researchgate.net A hydroxyl (-OH) group at the R3 position also conferred marked anti-excitotoxic effects. researchgate.net These findings suggest that a combination of a methyl group at R2 and a hydroxyl group at R3 on the phenylamide part of the molecule could be a lead structure for potent anti-excitotoxic and antioxidant activities. nih.govresearchgate.net

Hybrid molecules that link a benzofuran ring to other neuroactive moieties, such as N-methyl-N-benzylamine, have been designed as multifunctional drugs for Alzheimer's disease. pharmatutor.org These compounds have shown the ability to inhibit both cholinesterase activity and the formation of amyloid-β fibrils, with a benzoyl moiety providing an additional neuroprotective effect. pharmatutor.org

| Substitution/Modification | Position | Effect on Neuroprotective Activity | Mechanism/Model |

| Methyl (-CH3) Group | R2 (on phenylamide) | Most potent and efficacious neuroprotection. researchgate.net | Anti-excitotoxicity (NMDA-induced) |

| Hydroxyl (-OH) Group | R3 (on phenylamide) | Marked anti-excitotoxic effects. researchgate.net | Anti-excitotoxicity (NMDA-induced) |

| Hybrid with N-methyl-N-benzylamine | - | Inhibition of cholinesterase and Aβ fibril formation. pharmatutor.org | Alzheimer's Disease models |

| Benzoyl Moiety | - | Additional neuroprotective effect. pharmatutor.org | - |

Strategic Design of Modified Benzofuran Scaffolds for Enhanced Activity

The development of novel benzofuran derivatives with enhanced therapeutic efficacy relies on strategic design principles. researchgate.net One key strategy is the creation of hybrid molecules, which combine the benzofuran scaffold with other pharmacologically active moieties to achieve multi-target activity. nih.gov This approach is particularly relevant for complex multifactorial diseases like cancer and Alzheimer's. nih.gov

For instance, designing hybrid compounds between 2-phenylbenzofuran (B156813) and imidazole (B134444) has been explored to enhance cytotoxic activities. nih.gov Similarly, expanding the neuroprotective chemical space of benzofuran scaffolds by creating chemical libraries through synthetic efforts can facilitate the discovery of effective multi-target drugs for Alzheimer's disease. nih.gov

Another strategy involves "fixing" the conformation of certain parts of the molecule to enhance activity. An example is the design of benzofuran-modified cinnamamide (B152044) derivatives where the cis-styrene group is "fixed" to improve fungicidal activity, inspired by the structure of the commercial fungicide dimethomorph. researchgate.net Furthermore, utilizing advanced chemical biology and medicinal chemistry techniques can improve the bioavailability of potent natural scaffolds like certain flavones, enabling their progression as effective anticancer compounds. researchgate.net The synthesis of new derivatives by exploring previously unexamined substitution positions on the scaffold is also a critical strategy for elucidating SAR and discovering compounds with improved activity profiles, as seen in the development of novel antitubercular agents. mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for predicting molecular structure, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 6-Nitro-1-benzofuran-2-carboxylic acid, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties. However, specific studies applying DFT to calculate and analyze these molecular properties for this particular compound are not found in the reviewed literature.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Currently, there are no published specific values or graphical representations of the HOMO and LUMO orbitals for this compound. Such an analysis would be essential to understand its charge transfer properties.

Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule, allowing for the prediction of how it will interact with other species. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack).

An MEP map for this compound would identify the reactive sites, particularly the influence of the electron-withdrawing nitro group and the carboxylic acid functional group. Specific MEP analyses and associated data for this compound have not been reported in scientific publications.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a small molecule ligand with a protein target.

Ligand-Receptor Binding Predictions

Predicting how this compound might bind to a biological receptor is a key step in evaluating its potential as a therapeutic agent. This involves calculating the binding energy and analyzing the pose of the ligand within the receptor's active site. No such predictive studies for this specific compound are currently available.

Protein-Ligand Interaction Analysis (e.g., with DNA GyraseB, mPTPB, KAT6A/B)

To understand its potential mechanism of action, this compound would be docked against various protein targets. For instance, DNA GyraseB is a validated target for antibacterial agents, while mitochondrial Protein Tyrosine Phosphatase B (mPTPB) and K(lysine) acetyltransferases (KATs) like KAT6A/B are targets in other disease areas. An interaction analysis would detail the specific amino acid residues involved in binding, through forces like hydrogen bonds and hydrophobic interactions.

A search of the scientific literature did not yield any studies performing molecular docking of this compound with DNA GyraseB, mPTPB, KAT6A/B, or other related protein targets. Therefore, no data on its binding modes or interaction profiles can be presented.

Computational Spectroscopic and Structural Analysis

Detailed computational analyses, which are crucial for understanding the molecular structure and spectroscopic properties, appear to be unpublished for this compound. Such studies on similar molecules often employ methods like DFT with the B3LYP functional to predict these characteristics.

Prediction of Vibrational Frequencies

No published data was found detailing the theoretical vibrational frequencies for this compound. This analysis would typically involve the calculation of harmonic vibrational frequencies and their assignment to specific molecular motions, such as the stretching and bending of C=O, N-O, C-H, and other bonds within the molecule.

Optimization of Geometric Parameters (Bond Lengths, Bond Angles)

Specific theoretically optimized geometric parameters (bond lengths and bond angles) for this compound are not available in the reviewed literature. This information is typically obtained through geometry optimization calculations to find the molecule's lowest energy conformation.

Analysis of Intermolecular Interactions (Hirshfeld Surfaces, Topological Analysis, NBO)

A detailed analysis of intermolecular interactions for this compound using Hirshfeld surfaces, topological analysis (such as Quantum Theory of Atoms in Molecules, QTAIM), or Natural Bond Orbital (NBO) analysis has not been reported. NBO analysis, in particular, would provide insight into charge transfer interactions and hyperconjugative stability within the molecule.

Prediction of Electronic Properties and Reactivity Indices

There is no available research detailing the prediction of electronic properties and reactivity indices for this compound. This would involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which are derived from these frontier molecular orbital energies.

In Vitro Biological Activity and Mechanistic Pathways

Anticancer and Cytotoxic Activity Investigations

Nitrobenzofuran derivatives have been the subject of numerous studies to evaluate their efficacy as anticancer agents. The presence of the nitro group is often associated with enhanced biological activity. researchgate.net

Derivatives of 6-nitrobenzofuran (B3273030) have demonstrated notable cytotoxic effects against a range of human cancer cell lines. A series of synthesized 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives, which are structurally similar to the subject compound, were evaluated for their activity against the human breast adenocarcinoma (MCF-7) cell line. Several of these analogs exhibited significant anticancer activity, with some compounds showing IC50 values as low as 1.00 ± 1.20 μM, comparable to the standard drug doxorubicin (B1662922) (IC50 = 0.94 ± 0.20 μM). researchgate.net Specifically, compounds with chloro substitutions demonstrated potent cytotoxicity. researchgate.net Further research into 2-aryl-5-nitrobenzofuran-based hydrazones has also highlighted their potential against MCF-7 breast cancer cells. wjgnet.comresearchgate.net

While direct studies on 6-Nitro-1-benzofuran-2-carboxylic acid against the A549 human lung cancer cell line are not prominent, related benzofuran (B130515) derivatives have shown activity. For instance, new benzofurans with N-aryl piperazine (B1678402) moieties were found to selectively inhibit the proliferation of the A549 cell line with an IC50 value of 0.12 μM. nih.gov

The anticancer potential of these compounds extends to other cell types as well. A study on Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, another derivative, reported a good IC50 value of 8.5 μg/mL against the HCT 116 colon cancer cell line. scispace.comresearchgate.net The general mechanism for such benzofuran derivatives is often attributed to the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of 6-Nitrobenzofuran Derivatives against Cancer Cell Lines

| Compound Derivative | Cell Line | IC50 Value | Source(s) |

|---|---|---|---|

| 6-nitrobenzofuran-2-carbohydrazide analog | MCF-7 | 1.00 ± 1.20 μM | researchgate.net |

| 6-nitrobenzofuran-2-carbohydrazide analog | MCF-7 | 2.70 ± 0.25 μM | researchgate.net |

| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 | 8.5 μg/mL | scispace.comresearchgate.net |

The anticancer effects of benzofuran derivatives are often linked to their ability to interfere with key signaling pathways that are dysregulated in cancer.

GSK-3β Inhibition: Glycogen synthase kinase-3 (GSK-3) is involved in cellular metabolism, growth, and development, and its inhibition can mimic the effects of insulin. google.com While direct inhibition by this compound is not documented, related structures have been used in the synthesis of GSK-3 inhibitors. For example, 7-methyl-4-nitrobenzofuran (B8437996) was used as a chemical intermediate in the creation of pyrrole-dione derivatives that act as GSK-3 inhibitors. google.com

Src Kinase Inhibition: The non-receptor tyrosine kinase c-Src is a proto-oncogene that is frequently over-expressed in cancers. nih.gov Certain benzofuran derivatives have been identified as inhibitors of this enzyme. A benzofuran-pyrazole derivative demonstrated a significant inhibitory effect on Src kinase, with an inhibition rate of 59% at a concentration of 10 μM. nih.gov Additionally, 2,3-dichloro-7-nitro-2,3-dihydrobenzofuran, a related nitrobenzofuran, was used in the preparation of quinazoline (B50416) derivatives with c-Src kinase inhibitory activity. google.com

NF-κB Inhibition: The transcription factor NF-κB is a critical mediator of inflammatory responses and is involved in cancer cell survival. nih.gov Research has shown that derivatives of benzofuran-2-carboxylic acid can be potent inhibitors of this pathway. A series of benzofuran-2-carboxylic acid N-(substituted) phenylamides were designed, and one derivative exhibited excellent NF-κB inhibitory activity along with significant growth inhibition against a panel of cancer cell lines. nih.gov

Antimicrobial and Antitubercular Efficacy

The benzofuran scaffold is also a promising framework for the development of new antimicrobial agents.

Research into nitrobenzofuran derivatives has revealed considerable antimicrobial properties. Studies on compounds structurally similar to 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran have shown promising results against both Gram-positive and Gram-negative bacteria, with reported minimum inhibitory concentration (MIC) values in the range of 10 to 50 µg/mL. The mechanism of action is often suggested to involve the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

While many benzofuran derivatives are known to possess antifungal properties, specific data on the antifungal activity of this compound is not extensively documented in the reviewed literature.

Nitro-containing compounds have gained significant attention as antitubercular agents, with two nitroimidazole-based drugs, delamanid (B1670213) and pretomanid, being approved for the treatment of tuberculosis. researchgate.net This has spurred research into other nitro-aromatic scaffolds, including nitrobenzofurans.

Studies have identified nitrobenzofuran-containing compounds as potent agents against Mycobacterium tuberculosis (Mtb), including non-replicating strains which are notoriously difficult to treat. acs.orgacs.orgacs.org Although some of these lead compounds showed genotoxicity, their profound and selective mycobactericidal activity highlights the potential of the nitrobenzofuran class in identifying pathways for killing Mtb. acs.orgacs.org

Furthermore, derivatives of ethyl 5-nitrobenzofuran-2-carboxylate, a close structural analog of the compound of interest, have been used to synthesize Schiff base ligands. These subsequent compounds demonstrated moderate to good antitubercular activity against the M. tuberculosis H37Rv strain, with some showing minimum inhibitory concentrations (MICs) as low as 1.60 µg/mL. tandfonline.com While the specific inhibition of the virulence factor Mycobacterium protein tyrosine phosphatase B (mPTPB) by this compound has not been detailed, the strong activity of the broader nitrobenzofuran class against Mtb suggests this as a plausible area for future investigation.

Table 2: Antitubercular Activity of Nitrobenzofuran Derivatives

| Compound Class/Derivative | Target Organism | Activity/MIC Value | Source(s) |

|---|---|---|---|

| Nitrobenzofuran-containing lead compounds | M. tuberculosis (replicating & non-replicating) | Potent mycobactericidal activity | acs.orgacs.org |

Antioxidant and Free Radical Scavenging Capabilities

Comprehensive searches of scientific literature and chemical databases did not yield specific studies evaluating the direct antioxidant and free radical scavenging capabilities of this compound.

DPPH Radical Scavenging Activity

There is currently no published data available from in vitro studies specifically measuring the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of this compound.

Inhibition of Lipid Peroxidation

Information regarding the ability of this compound to inhibit lipid peroxidation in vitro is not available in the current body of scientific literature.

Neuroprotective and Anti-inflammatory Potentials

Direct experimental evidence from in vitro studies on the neuroprotective and anti-inflammatory effects of this compound is not documented in the available scientific literature.

Protection against Neurotoxin-Induced Oxidative Stress and Cell Death

No studies have been found that specifically investigate the protective effects of this compound against neurotoxin-induced oxidative stress and cell death in vitro.

Anti-inflammatory Effects

There are no specific reports on the in vitro anti-inflammatory effects of this compound.

Enzyme Modulation and Other Biological Activities

While direct biological activity data for this compound is limited, the compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly enzyme inhibitors. Its rigid benzofuran core is utilized as a scaffold for developing potent and selective modulators of enzyme activity.

Research has shown that this compound is a precursor for the synthesis of inhibitors targeting several enzymes. Notably, it was used to produce N-([Biphenyl]-2-ylsulfonyl)-6-nitro-1-benzofuran-2-carboxamide, a compound related to the development of KAT6A inhibitors. nih.govacs.org Lysine (B10760008) acetyltransferase 6A (KAT6A) is an enzyme implicated in chromatin regulation and is a target in cancer research. acs.org

Furthermore, patent literature indicates the use of this compound in the creation of compounds designed to inhibit microsomal triglyceride transfer protein (MTP) and Leucine-rich repeat kinase 2 (LRRK2). MTP is involved in the assembly and secretion of apolipoprotein B-containing lipoproteins, making it a target for dyslipidemia therapies. LRRK2 is a kinase that has been genetically linked to Parkinson's disease, and its inhibitors are being investigated as potential therapeutic agents.

The following table summarizes the enzymes for which inhibitors have been synthesized using this compound as a starting material.

| Target Enzyme/Protein | Therapeutic Area of Interest |

| Lysine Acetyltransferase 6A (KAT6A) | Cancer |

| Microsomal Triglyceride Transfer Protein (MTP) | Dyslipidemia |

| Leucine-rich Repeat Kinase 2 (LRRK2) | Parkinson's Disease |

Interaction with Cytochrome P450

There is currently no direct published data detailing the in vitro interaction or metabolic profile of this compound with cytochrome P450 (CYP) enzymes.

Inhibition of Carbonic Anhydrases

While some chemical databases classify this compound as a potential carbonic anhydrase inhibitor, specific in vitro studies confirming this activity are not available in the current scientific literature. There is no published data regarding its inhibitory constants (IC₅₀ or Kᵢ) or its selectivity for different human carbonic anhydrase (hCA) isoforms. Therefore, any claims of its direct inhibitory action on these enzymes remain unsubstantiated by experimental evidence.

Histone Acetyltransferase (KAT6A/B) Inhibition

Direct in vitro studies on the inhibitory activity of this compound against Histone Acetyltransferases KAT6A or KAT6B have not been reported. Its significance in this context is as a documented starting material for the synthesis of potent KAT6A/B inhibitors. acs.org

Notably, it is a precursor in the production of N-([Biphenyl]-2-ylsulfonyl)-6-nitro-1-benzofuran-2-carboxamide, an intermediate in the synthesis of the selective KAT6A/B inhibitor, BAY-184. nih.govacs.org Research into the structure-activity relationships (SAR) of this class of inhibitors has shown that modifications at the 6-position of the benzofuran ring are critical for potent inhibitory activity. For example, replacing the nitro group with other substituents, such as an N,N-dimethylamino group, was found to be crucial for achieving robust cellular activity. acs.org The removal of certain functional groups from active derivative compounds has been shown to lead to a drastic loss of in vitro KAT6A activity, suggesting that the core structure of this compound itself is not optimized for potent inhibition. acs.org

Table 1: In Vitro Activity of a Derivative Synthesized Using this compound as a Precursor

| Compound Name/Code | Target | Assay Type | IC₅₀ (nM) | Source |

| BAY-184 | KAT6A | Biochemical TR-FRET | 71 | acs.org |

Inhibition of Leukotriene Biosynthesis

There is no direct experimental evidence demonstrating that this compound inhibits leukotriene biosynthesis or the 5-lipoxygenase (5-LOX) enzyme.

However, the broader class of benzofuran-2-carboxylic acid derivatives has been investigated for this activity. Patents and research articles describe various substituted benzofuran and benzothiophene (B83047) compounds as inhibitors of the mammalian 5-lipoxygenase enzyme system. google.comgoogle.com These studies establish the benzofuran scaffold as a relevant template for designing leukotriene biosynthesis inhibitors. nih.gov For instance, research on 2,3-dihydro-5-benzofuranols has shown them to be a useful base for developing antioxidant-based inhibitors of leukotriene production. nih.gov Despite these findings for related structures, the specific activity of the 6-nitro substituted variant remains uncharacterized.

Applications in Organic Synthesis and Drug Design and Development

6-Nitro-1-benzofuran-2-carboxylic Acid as a Versatile Synthetic Building Block

This compound is a heterocyclic compound featuring a benzofuran (B130515) core, a carboxylic acid group at the 2-position, and a nitro group at the 6-position. lookchem.com This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis. The benzofuran scaffold itself is a fundamental structural unit found in a wide array of biologically active natural products and synthetic materials. nih.gov

The reactivity of this compound is dictated by its distinct chemical features. The carboxylic acid group can undergo various transformations, such as esterification or amidation, allowing for the attachment of diverse molecular fragments. niscair.res.in The nitro group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring system and can be a handle for further chemical modifications, such as reduction to an amino group. This amino group can then participate in a new set of reactions, further expanding the synthetic possibilities. The compound is classified under organic building blocks, specifically nitro compounds, carboxylic acids, and benzofurans, highlighting its role as a foundational component for constructing more complex chemical structures. bldpharm.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅NO₅ |

| Molecular Weight | 207.142 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 1 |

| Complexity | 287 |

| LogP | 2.56240 |

Data sourced from LookChem lookchem.com

Use in the Construction of Complex Organic Molecules

The benzofuran-2-carboxylic acid framework, of which this compound is a derivative, serves as a key starting material for the assembly of intricate organic molecules. Synthetic methods for elaborating the benzofuran scaffold are numerous and include various cyclization strategies. nih.gov The carboxylic acid function at the 2-position provides a convenient point for diversification. For instance, it can be converted into an amide, which can then be used in directed C-H arylation reactions to introduce substituents at the 3-position of the benzofuran ring, leading to structurally complex C3-substituted benzofuran-2-carboxamides. nih.gov

Furthermore, the core structure can be modified to create derivatives with a wide range of functionalities. For example, benzofuran-2-carboxylic acid can be reacted with propargyl alcohol to form an ester, which then serves as a key intermediate for synthesizing novel 1,2,3-triazole derivatives via "click" chemistry. niscair.res.in This approach allows for the construction of elaborate molecules by linking the benzofuran unit to other heterocyclic systems. The synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has also been reported, demonstrating the utility of the benzofuran scaffold in creating complex, polycyclic systems with potential biological activities. beilstein-journals.org

Role as an Intermediate in Pharmaceutical Synthesis (e.g., Lifitegrast)

The benzofuran scaffold is a critical component in many pharmaceutical agents. A prominent example is the drug Lifitegrast, an LFA-1/ICAM-1 antagonist used for the treatment of dry eye disease. thieme-connect.comnih.gov A key intermediate in the synthesis of Lifitegrast is benzofuran-6-carboxylic acid , a structurally related compound to this compound. thieme-connect.comresearchgate.net The synthesis of Lifitegrast involves the amidation reaction between this key benzofuran intermediate and another complex fragment, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. thieme-connect.comnih.gov

Several efficient synthetic routes have been developed for benzofuran-6-carboxylic acid to support the production of Lifitegrast. researchgate.net These processes underscore the industrial importance of benzofuran derivatives as pharmaceutical intermediates. thieme-connect.comchemicalbook.com While this compound is not directly reported as the intermediate for Lifitegrast, its structural similarity and the general utility of functionalized benzofurans highlight the importance of this class of compounds in medicinal chemistry and process development for active pharmaceutical ingredients. thieme-connect.comresearchgate.net

Contribution to the Design and Development of Novel Therapeutic Agents

Benzofuran derivatives, including those based on the benzofuran-2-carboxylic acid core, are recognized as biodynamic agents with significant potential for the design and development of new therapeutic agents. rsc.org The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties. nih.govrsc.org

Recent research has focused on harnessing the benzofuran-2-carboxylic acid structure to create targeted inhibitors for specific biological pathways. For instance, novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1, a serine/threonine kinase implicated in several oncogenic processes. lookchem.com X-ray crystallography of these inhibitors bound to Pim-1 revealed that the 2-carboxylic acid group is crucial for activity, forming a key salt-bridge interaction with a lysine (B10760008) residue (K67) in the ATP binding pocket of the enzyme. lookchem.com This demonstrates how the specific placement of the carboxylic acid group on the benzofuran scaffold can be exploited to achieve potent and selective enzyme inhibition. The diverse biological activities associated with the benzofuran framework continue to make its derivatives, such as this compound, attractive starting points for drug discovery campaigns. nih.govrsc.org

Advanced Analytical Characterization in Research Contexts

X-ray Crystallography for Absolute Configuration and Crystal Structure Analysis